molecular formula C18H21ClNO2P B14281952 4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate CAS No. 138767-70-1

4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate

Cat. No.: B14281952
CAS No.: 138767-70-1
M. Wt: 349.8 g/mol
InChI Key: XFLARJLIDTVRHV-UHFFFAOYSA-N
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Description

4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group, a cyclohexyl group, and a phenylphosphonamidate moiety

Preparation Methods

The synthesis of 4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate typically involves the reaction of 4-chlorophenol with cyclohexylamine and phenylphosphonic dichloride. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The process involves the formation of an intermediate, which is then further reacted to yield the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Chlorophenyl P-cyclohexyl-N-phenylphosphonamidate can be compared with other similar compounds, such as:

    4-Chlorophenyl P-cyclohexyl-N-methylphosphonamidate: Similar structure but with a methyl group instead of a phenyl group.

    4-Chlorophenyl P-cyclohexyl-N-ethylphosphonamidate: Similar structure but with an ethyl group instead of a phenyl group.

    4-Chlorophenyl P-cyclohexyl-N-isopropylphosphonamidate: Similar structure but with an isopropyl group instead of a phenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

138767-70-1

Molecular Formula

C18H21ClNO2P

Molecular Weight

349.8 g/mol

IUPAC Name

N-[(4-chlorophenoxy)-cyclohexylphosphoryl]aniline

InChI

InChI=1S/C18H21ClNO2P/c19-15-11-13-17(14-12-15)22-23(21,18-9-5-2-6-10-18)20-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,20,21)

InChI Key

XFLARJLIDTVRHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(=O)(NC2=CC=CC=C2)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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